molecular formula C₁₂H₂₄N₂O₆ B014039 6-amino-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide CAS No. 38822-56-9

6-amino-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide

Cat. No. B014039
CAS RN: 38822-56-9
M. Wt: 292.33 g/mol
InChI Key: FJNVLTLMGXYGGP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar complex molecules often involves multi-step reactions, including the use of ynamides in cyclization reactions to construct diverse molecular frameworks. For example, a gold-catalyzed formal [3 + 2] cycloaddition of ynamides with 4,5-dihydro-1,2,4-oxadiazoles has been developed to access highly functionalized 4-aminoimidazoles, indicating the versatility of ynamides in synthesizing complex amines and amides (Xu et al., 2017).

Molecular Structure Analysis

Molecular structure analysis of complex molecules like "6-amino-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide" involves computational studies to predict binding poses and interactions with target proteins. For example, a computational study on a similarly complex molecule revealed its potential role in regulating blood glucose levels, underscoring the importance of structure in biological function (Muthusamy & Krishnasamy, 2016).

Chemical Reactions and Properties

The chemical properties of "6-amino-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide" are likely influenced by its functional groups, similar to how the reactivity of aminomethylphthalhydrazide as a derivatization reagent for 5-hydroxyindoles demonstrates the role of amino and hydrazide groups in chemiluminescence reactions (Ishida et al., 1997).

Scientific Research Applications

  • Indole Derivatives

    • Field : Pharmaceutical Sciences
    • Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
    • Methods : Researchers synthesize a variety of indole derivatives and test them for these activities .
    • Results : The results vary depending on the specific derivative and the biological activity being tested .
  • [3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3-hydroxy-4,5-dimethoxybenzoate

    • Field : Biochemistry
    • Application : This compound is a type of tannin and has astringent properties .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : As an astringent, this compound causes the contraction of body tissues, typically used to reduce bleeding from minor abrasions .

properties

IUPAC Name

6-amino-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O6/c13-5-3-1-2-4-8(16)14-12-11(19)10(18)9(17)7(6-15)20-12/h7,9-12,15,17-19H,1-6,13H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJNVLTLMGXYGGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)NC1C(C(C(C(O1)CO)O)O)O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00400920
Record name 6-amino-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-amino-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide

CAS RN

38822-56-9
Record name 6-amino-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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